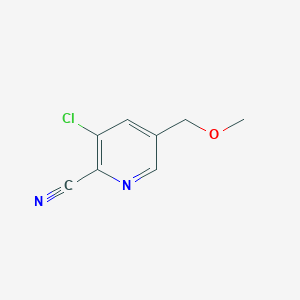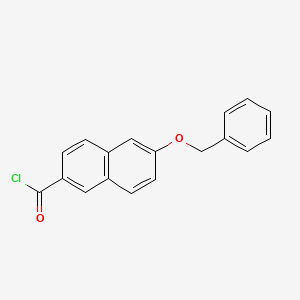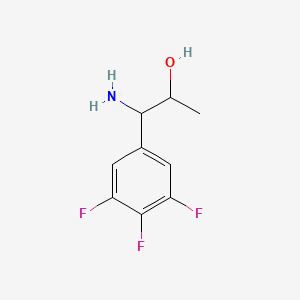
3-Chloro-5-(methoxymethyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(methoxymethyl)picolinonitrile is a heterocyclic organic compound with the molecular formula C7H5ClN2O. This compound is characterized by a pyridine ring substituted with a chloro group at the 3-position, a methoxymethyl group at the 5-position, and a cyano group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(methoxymethyl)picolinonitrile typically involves the chlorination of 5-methoxymethyl-pyridine-2-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(methoxymethyl)picolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine derivatives with aldehyde or carboxylic acid groups.
Reduction: Amino-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(methoxymethyl)picolinonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(methoxymethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to active sites, while the methoxymethyl group can influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Cyanopyridine
Uniqueness
3-Chloro-5-(methoxymethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and cyano groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
3-chloro-5-(methoxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-5-6-2-7(9)8(3-10)11-4-6/h2,4H,5H2,1H3 |
InChI-Schlüssel |
XYZKPOINGVTEHP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=C(N=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B8558680.png)


![3-(2-Iodo-3-methylphenyl)imidazo[1,5-a]pyridine](/img/structure/B8558715.png)






![Methyl 3-acetamido-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8558749.png)

